2-(1,3-Dioxolan-2-yl)-5-fluoropyridine
Description
2-(1,3-Dioxolan-2-yl)-5-fluoropyridine is a pyridine derivative featuring a fluorine atom at the 5-position and a 1,3-dioxolane ring at the 2-position. The fluorine atom enhances electronegativity and influences lipophilicity, while the dioxolane group contributes to solubility in polar organic solvents due to its oxygen atoms. This compound is of interest in pharmaceutical and materials science research, particularly in applications requiring tailored electronic properties or metabolic stability.
Properties
CAS No. |
820224-80-4 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-5-fluoropyridine |
InChI |
InChI=1S/C8H8FNO2/c9-6-1-2-7(10-5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2 |
InChI Key |
ASAMXALDDAICTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs on Pyridine Scaffolds
(a) 2-(Benzyloxy)-5-fluoropyridine
- Substituents : Benzyloxy (bulky ether) at 2-position, fluorine at 5-position.
- Key Differences : The benzyloxy group introduces steric hindrance, reducing accessibility for nucleophilic attacks compared to the smaller dioxolane group. The aromatic benzyl moiety may increase π-π stacking interactions in materials science applications.
(b) 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol and 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
- Substituents: Amino or chloro groups at 2-position, fluorine at 5-position.
- Key Differences: The amino group enables hydrogen bonding, enhancing solubility in aqueous media, while the chloro group acts as a leaving group in substitution reactions. Both lack the dioxolane’s cyclic ether, reducing conformational rigidity .
Thiophene-Based Analogs with 1,3-Dioxolane Groups
Examples: 5-(1,3-Dioxolan-2-yl)-2-(3-phenoxybenzoyl)thiophene, 5-(1,3-Dioxolan-2-yl)-2-(4-hexylbenzoyl)thiophene.
- Structural Differences : Thiophene replaces pyridine, introducing sulfur’s lower basicity and altered electronic properties. The dioxolane group at the 5-position on thiophene may influence regioselectivity in electrophilic substitutions.
- Applications : These compounds are often used in organic electronics due to thiophene’s conductive properties, contrasting with pyridine derivatives’ pharmaceutical relevance .
Comparative Data Table
Research Findings and Implications
This contrasts with benzyloxy’s electron-withdrawing effect .
Solubility : The dioxolane moiety improves solubility in organic solvents compared to benzyloxy analogs, which are more lipophilic due to the aromatic ring .
Reactivity: Amino-substituted pyridines (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol) exhibit higher reactivity in coupling reactions, whereas chloro analogs are better suited for nucleophilic substitutions .
Thiophene vs.
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